2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that features a chlorophenoxy group, a thiadiazole ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, undergoes a nucleophilic substitution reaction with chloroacetic acid to form 4-chlorophenoxyacetic acid.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The chlorophenoxyacetic acid intermediate is then coupled with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the thiadiazole ring.
2-(4-chlorophenoxy)-5-phenylpentylamine hydrochloride: Another compound with a chlorophenoxy group but different functional groups.
Uniqueness
2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the chlorophenoxy group and the thiadiazole ring, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H18ClN3O2S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-10(4-2)14-18-19-15(22-14)17-13(20)9-21-12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,19,20) |
InChI Key |
VOTVNSPBLMNZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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